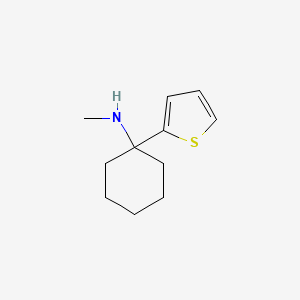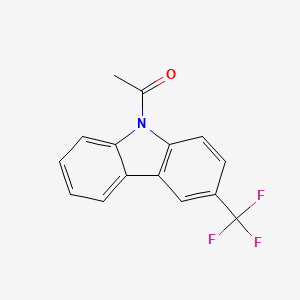![molecular formula C11H16O2 B14115994 Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)-](/img/structure/B14115994.png)
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)- is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of chemical biology due to its strained-alkyne scaffold, which makes it highly reactive and suitable for various bioorthogonal reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)- typically involves the use of cyclooctadiene as a starting material. The process includes several steps:
Cycloaddition Reaction: Cyclooctadiene undergoes a cycloaddition reaction to form the bicyclic structure.
Oxidation: The resulting compound is then oxidized to introduce the carboxylic acid group.
Esterification: Finally, the carboxylic acid is esterified to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The compound can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)- has a wide range of applications in scientific research:
Chemical Biology: Used as a scaffold for the development of molecular probes and bioorthogonal reactions.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through its strained-alkyne scaffold, which makes it highly reactive. This reactivity allows it to participate in bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC). The molecular targets and pathways involved include various biomolecules that can be selectively labeled or modified using this compound .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: Another strained-alkyne scaffold used in chemical biology.
Ethyl (Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate: A similar compound with an ethyl ester group instead of a methyl ester.
Uniqueness
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)- is unique due to its specific structure and reactivity, which make it highly suitable for bioorthogonal reactions. Its stability and ease of functionalization further enhance its utility in various applications .
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
methyl (1R,8S)-bicyclo[6.1.0]non-4-ene-9-carboxylate |
InChI |
InChI=1S/C11H16O2/c1-13-11(12)10-8-6-4-2-3-5-7-9(8)10/h2-3,8-10H,4-7H2,1H3/t8-,9+,10? |
InChI Key |
FAFSGOKBSYIHAD-ULKQDVFKSA-N |
Isomeric SMILES |
COC(=O)C1[C@H]2[C@@H]1CCC=CCC2 |
Canonical SMILES |
COC(=O)C1C2C1CCC=CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



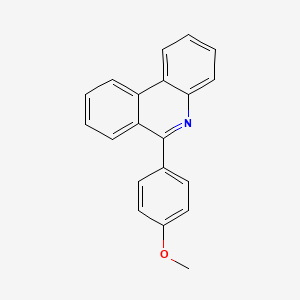
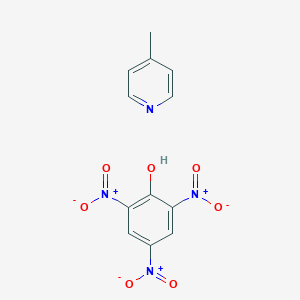
![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)
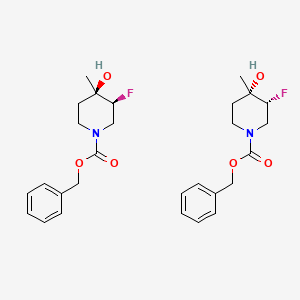
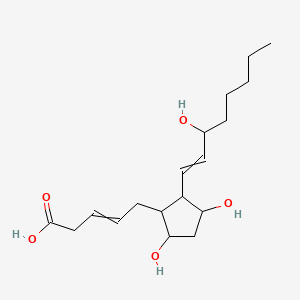
![N,N-Bis(1-methylethyl)[1,1-biphenyl]-3-carboxamide](/img/structure/B14115970.png)
![ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate](/img/structure/B14115978.png)

![3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B14115984.png)

